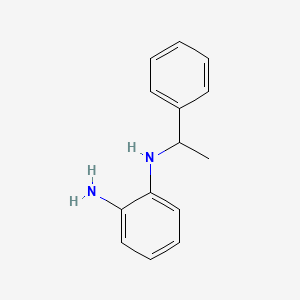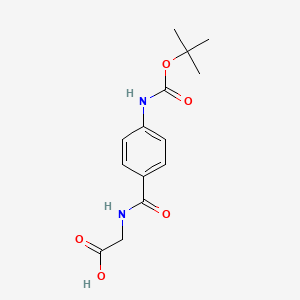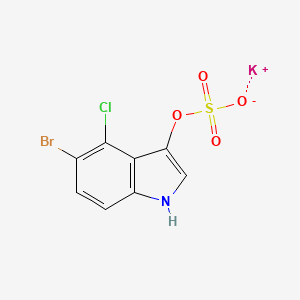![molecular formula C7H9BrN2O B1290597 2-[(5-Brom-2-pyridinyl)amino]-1-ethanol CAS No. 911112-04-4](/img/structure/B1290597.png)
2-[(5-Brom-2-pyridinyl)amino]-1-ethanol
Übersicht
Beschreibung
2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol is a compound that can be associated with the class of amino alcohols, which are organic compounds containing both an amine and an alcohol functional group. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are explored, which can provide insights into the properties and potential synthetic routes for 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol.
Synthesis Analysis
The synthesis of related amino alcohols has been described using various methods. For instance, the synthesis of tetrahydrobenzo[a]pyrrolizidines through an amine-induced ring-opening reaction followed by a TiCl4-catalyzed intramolecular Diels-Alder reaction is detailed . Additionally, the resolution of a structurally similar compound, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, through lipase-catalyzed reactions highlights the potential for enantioselective synthesis of amino alcohols . Furthermore, the preparation of enantiomerically pure (R)-1-(pyridin-3-yl)-2-aminoethanol via kinetic resolution using Candida antarctica lipase suggests a chemoenzymatic approach to synthesizing related compounds .
Molecular Structure Analysis
The molecular structure of amino alcohols is characterized by the presence of an amine group and an alcohol group. The papers provided do not directly analyze the molecular structure of 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol, but they do discuss related compounds. For example, the synthesis of pyridine-based heterocycles involves the formation of different pyridothienopyrimidine derivatives, which indicates the versatility of pyridine-containing compounds in forming complex heterocyclic structures .
Chemical Reactions Analysis
The chemical reactivity of amino alcohols can be diverse. The papers describe various reactions, such as the acceptorless dehydrogenative coupling of γ-aminoalcohols with secondary alcohols to form pyridine and quinoline derivatives . This suggests that 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol could potentially undergo similar coupling reactions to form heterocyclic compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol are not directly reported in the papers, the properties of amino alcohols generally include the ability to form hydrogen bonds due to the presence of both amine and alcohol functional groups. This can affect their solubility in water and organic solvents. The bromine atom present in the compound may also influence its reactivity, making it amenable to further substitution reactions.
Wissenschaftliche Forschungsanwendungen
Synthese von Pyrazolinonderivaten
Die Verbindung kann zur Synthese von Pyrazolinonderivaten verwendet werden, die eine neue Klasse organischer photochromer Materialien darstellen . Diese Materialien weisen im Pulverkristallzustand hervorragende optische Farbwechsel-Eigenschaften auf und bieten damit großes Potenzial für Anwendungen in der hochdichten Speicherung, der Fluoreszenzschaltung und der Biobildgebung .
Modulation der photoresponsiven Eigenschaften
Die Verbindung kann zur Modulation der photoresponsiven Eigenschaften bestimmter Materialien verwendet werden . So wurde beispielsweise die Einführung der 5-Brompyridin-Gruppe an der 4-Position des Pyrazolinonrings verwendet, um drei Pyrazolinon-kondensierte Aminothiourea-Derivate mit photoreversiblen Farbänderungen im Pulverkristallzustand herzustellen .
Fluoreszierende molekulare Schalter
Die Verbindung kann zur Herstellung fluoreszierender molekularer Schalter verwendet werden . Die Derivate dieser Verbindung haben eine ausgezeichnete Fluoreszenzreversibilität unter abwechselndem UV- und sichtbarem Licht gezeigt .
Palladium-katalysierte Suzuki-Kreuzkupplungsreaktionen
Die Verbindung kann in palladiumkatalysierten Suzuki-Kreuzkupplungsreaktionen verwendet werden . Dies ist eine Art von Reaktion, die zur Herstellung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird, die für die Synthese vieler organischer Verbindungen von entscheidender Bedeutung sind .
Synthese neuartiger Pyridinderivate
Die Verbindung kann zur Synthese neuartiger Pyridinderivate verwendet werden . Pyridinderivate haben eine breite Palette von Anwendungen in der Pharmaindustrie, der Agrochemie und der Materialwissenschaft .
Forschung in der Materialwissenschaft
Die Verbindung kann in der Forschung im Bereich der Materialwissenschaft verwendet werden . So kann sie beispielsweise bei der Untersuchung von photochromen Materialien eingesetzt werden, die einen speziellen photoinduzierten Farbwechsel und eine reversible Umwandlung aufweisen .
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The compound’s physical and chemical properties such as density (16±01 g/cm3), boiling point (3431±320 °C at 760 mmHg), and flash point (1613±251 °C) have been reported .
Eigenschaften
IUPAC Name |
2-[(5-bromopyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-1-2-7(10-5-6)9-3-4-11/h1-2,5,11H,3-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONZIQYJELDBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


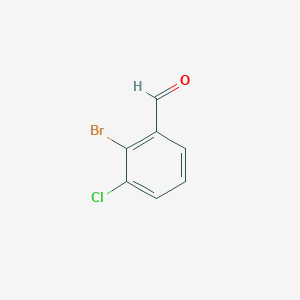

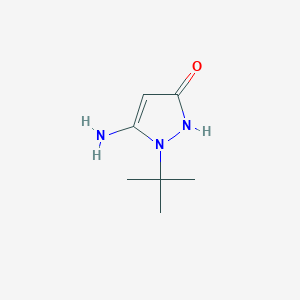
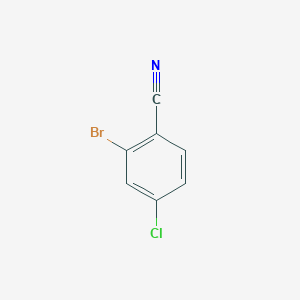
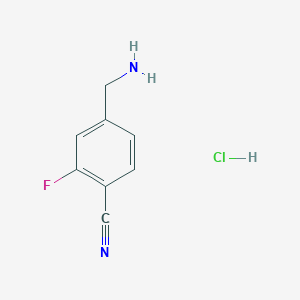


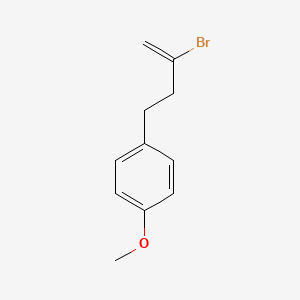
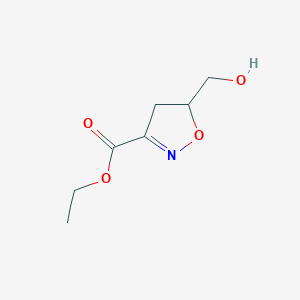
![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)
